molecular formula C13H15N5O2 B4752941 1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide

1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide

Cat. No. B4752941
M. Wt: 273.29 g/mol
InChI Key: ZYQCSYDTIMVYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide, commonly known as MPA, is a synthetic compound that has been used in scientific research for various purposes. MPA belongs to the class of pyrazole-based compounds and is known for its potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

MPA has been used in scientific research for various purposes, including anti-inflammatory and anti-cancer studies. MPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. MPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. MPA has been used in preclinical studies to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer.

Mechanism of Action

The mechanism of action of MPA involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting COX-2 activity, MPA reduces the production of prostaglandins, leading to a decrease in inflammation and cancer cell growth. MPA also induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
MPA has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. MPA has been shown to inhibit the production of prostaglandins, leading to a decrease in inflammation. MPA has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. MPA has been shown to have minimal toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

MPA has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties, as well as its low toxicity in animal studies. However, MPA has some limitations, including its limited solubility in water and its relatively high cost compared to other anti-inflammatory and anti-cancer compounds.

Future Directions

There are several future directions for the use of MPA in scientific research. One potential future direction is the development of MPA-based therapeutics for the treatment of inflammation and cancer. Another potential future direction is the investigation of MPA's mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and cancer. Additionally, the development of more efficient and cost-effective synthesis methods for MPA could lead to its wider use in scientific research.

properties

IUPAC Name

2-methyl-4-[(3-methylphenyl)carbamoylamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8-4-3-5-9(6-8)16-13(20)17-10-7-15-18(2)11(10)12(14)19/h3-7H,1-2H3,(H2,14,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCSYDTIMVYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(N(N=C2)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-{[(3-methylphenyl)carbamoyl]amino}-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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